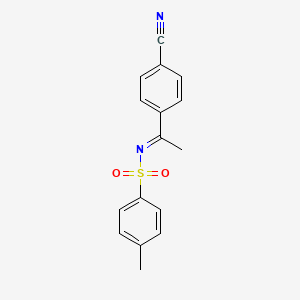![molecular formula C16H16FNO6S B13353079 Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]- CAS No. 31185-42-9](/img/structure/B13353079.png)
Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H16FNO6S. This compound is characterized by the presence of a nitrophenoxy group, a butoxy linker, and a benzene sulfonyl fluoride moiety. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with 1,4-dibromobutane to form 4-(3-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Commonly carried out using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminophenoxy derivatives: Formed from the reduction of the nitro group.
Quinones: Resulting from the oxidation of the phenoxy group.
Substituted sulfonamides: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl iodide
Uniqueness
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more stable and less reactive, making it suitable for applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
31185-42-9 |
|---|---|
Molekularformel |
C16H16FNO6S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-[4-(3-nitrophenoxy)butoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H16FNO6S/c17-25(21,22)16-8-6-14(7-9-16)23-10-1-2-11-24-15-5-3-4-13(12-15)18(19)20/h3-9,12H,1-2,10-11H2 |
InChI-Schlüssel |
SNUUVWABKPKPMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
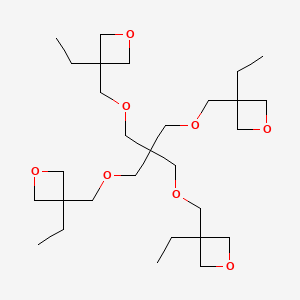
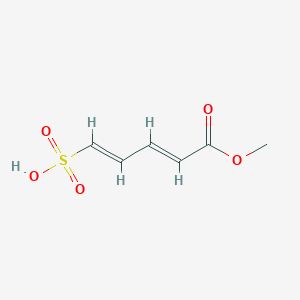
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
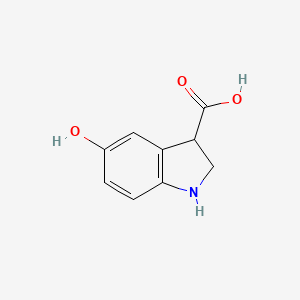

![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
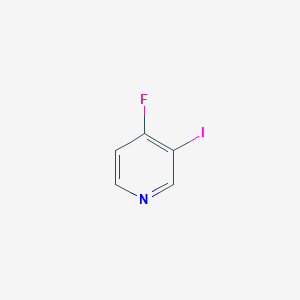
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
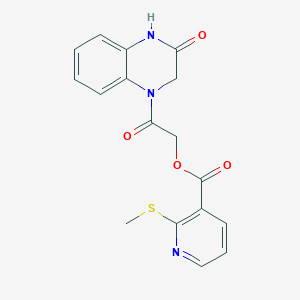
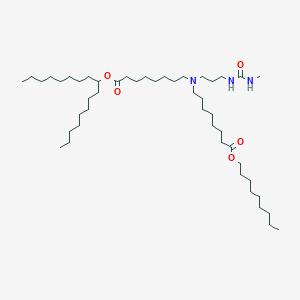
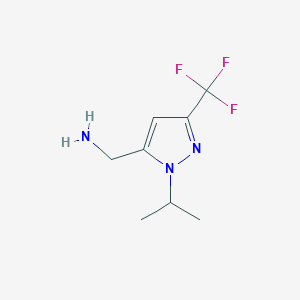
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
